Benzyl-alpha,alpha-D2-amine

Description

BenchChem offers high-quality Benzyl-alpha,alpha-D2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-alpha,alpha-D2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

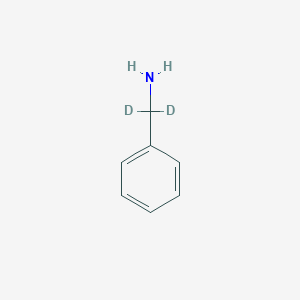

dideuterio(phenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-NCYHJHSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Deuteration: A Technical Guide to Isotopic Labeling in Drug Discovery and Omics

Executive Summary

This technical guide explores the high-impact applications of deuterium (

The Mechanistic Basis: Zero-Point Energy and the Kinetic Isotope Effect

The utility of deuterium stems from its doubled mass relative to protium (

The Primary Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond. This is governed by the Zero-Point Energy (ZPE) difference.[1][2]

-

Vibrational Frequency: The vibrational frequency (

) of a bond is inversely proportional to the square root of the reduced mass ( -

Ground State Stability: The C-D bond sits lower in the potential energy well.

-

Activation Energy (

): To reach the transition state (assuming the transition state energy is similar for both), the C-D bond requires more energy input than the C-H bond.

This results in a Primary KIE (

Visualization: The Energy Well Difference

The following diagram illustrates why C-D bonds are more stable, forming the basis for metabolic stability in deuterated drugs.

Figure 1: Potential energy diagram showing the lower Zero-Point Energy (ZPE) of the C-D bond compared to C-H, resulting in a higher activation energy for bond cleavage.[3]

Pharmaceutical Applications: The "Deuterium Switch"

In medicinal chemistry, "deuterium switching" involves replacing specific hydrogen atoms at metabolic "hotspots" with deuterium.[4] This slows down cytochrome P450 (CYP)-mediated metabolism, extending the drug's half-life (

Case Study: Deutetrabenazine (Austedo®)

Deutetrabenazine was the first deuterated drug approved by the FDA (2017) for chorea associated with Huntington’s disease.

-

Metabolic Flaw: Rapid CYP2D6-mediated O-demethylation of the methoxy groups leads to a short half-life and high peak concentrations (

), causing sedation and QTc prolongation. -

The Solution: Deuterating the two methoxy groups (

) inhibits the rate-limiting step of O-dealkylation.

Comparative Data: Tetrabenazine vs. Deutetrabenazine[5][6][7]

| Parameter | Tetrabenazine (Standard) | Deutetrabenazine (Deuterated) | Clinical Impact |

| Metabolic Route | Rapid CYP2D6 O-demethylation | Attenuated CYP2D6 metabolism | Slower clearance |

| Active Metabolites | Sustained therapeutic effect | ||

| Half-Life ( | ~4-8 hours | ~9-10 hours | Reduced dosing frequency (BID vs TID) |

| High (Spikes) | Lower | Reduced side effects (sedation) | |

| Total Exposure (AUC) | Baseline | ~2-fold increase | Improved bioavailability |

Metabolic Shunting Diagram

Figure 2: The metabolic pathway of Deutetrabenazine. Deuteration at the methoxy positions creates a kinetic bottleneck at the CYP2D6 step, preserving active metabolite levels.

Quantitative Proteomics: SILAC

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics. It relies on metabolic incorporation rather than chemical tagging, minimizing error during sample processing.[6]

The SILAC Workflow

-

Adaptation: Cells are grown in "Light" (normal Arginine/Lysine) or "Heavy" (

C/ -

Incorporation: Cells must undergo at least 5-6 doublings to achieve >97% incorporation of the heavy label.

-

Experiment: One population is treated (e.g., with a drug), the other is the control.

-

Mixing: Lysates are mixed 1:1 immediately after harvest. This is the key advantage—any pipetting errors downstream affect both samples equally.

SILAC Logic Diagram

Figure 3: The SILAC workflow. Early mixing of lysates eliminates technical variability in downstream processing (digestion, purification).[7]

Experimental Protocols

Protocol A: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Purpose: To study protein conformational dynamics and ligand binding sites.[8][9]

Mechanism: Amide hydrogens on the protein backbone exchange with deuterium in the solvent (

Step-by-Step Methodology:

-

Equilibration: Prepare protein stock in aqueous buffer (pH 7.0).

-

Labeling (The "On" Reaction):

-

Dilute protein 1:10 into deuterated buffer (

, pD 7.0). -

Incubate for varying time points (e.g., 10s, 1min, 10min, 1hr) to capture different exchange rates.

-

-

Quenching (The "Off" Reaction):

-

CRITICAL STEP: Mix the labeled solution 1:1 with Quench Buffer (pH 2.5, 0°C, often containing 4M Urea or Guanidine HCl).

-

Why? Acidic pH (2.5) achieves the minimum exchange rate for amide protons, "freezing" the deuterium state. Low temp slows back-exchange.

-

-

Digestion:

-

Pass sample over an immobilized Pepsin column (Pepsin is active at pH 2.5).

-

-

Separation & Detection:

-

Rapid gradient LC (at 0°C) coupled to high-resolution MS.

-

Analyze the mass shift (centroid mass) of peptides.

-

Protocol B: Internal Standard Spiking for PK Studies

Purpose: Absolute quantitation of drug concentration in plasma. Trustworthiness Check: The deuterated standard must co-elute with the analyte but be mass-resolved.

-

Synthesis: Synthesize a stable isotope analog of the drug (typically +3 to +6 Da heavier). Avoid labile positions (e.g., acidic protons) that might exchange back to H in solution.

-

Spiking: Add a fixed concentration of the deuterated standard to every plasma sample and calibration standard before extraction.

-

Extraction: Perform protein precipitation or Solid Phase Extraction (SPE).

-

Self-Validation: Since the standard is chemically identical, any loss during extraction is identical for both analyte and standard.

-

-

LC-MS/MS: Monitor MRM (Multiple Reaction Monitoring) transitions for both.

-

Calculate Ratio:

.

-

References

-

Vertex Pharmaceuticals/FDA. (2017). Deutetrabenazine (Austedo) Prescribing Information.[10] FDA Access Data. Link

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

-

Mann, M. (2006). Functional and quantitative proteomics using SILAC.[11][12] Nature Reviews Molecular Cell Biology. Link

-

Engen, J. R. (2009). Hydrogen exchange mass spectrometry: what is it and what can it tell us? Analytical Chemistry.[8][11][13][14][15] Link

-

Tung, B. K. (2010). The value of deuterium in drug discovery and development. Expert Opinion on Drug Discovery. Link

Sources

- 1. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]

- 5. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]

- 10. Deutetrabenazine | C19H27NO3 | CID 73442840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. The Principle and Application of HDX-MS Protein Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 14. studymind.co.uk [studymind.co.uk]

- 15. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

Benzyl-alpha,alpha-D2-amine CAS number 15185-02-1

Technical Guide: Benzyl- -d2-amine (CAS 15185-02-1)

Mechanistic Probes in Drug Metabolism and Kinetic Isotope Effects

Executive Summary

Benzyl-

Part 1: Chemical Identity & Physicochemical Properties

The substitution of hydrogen with deuterium increases the molecular weight by approximately 2.01 Da without significantly altering the steric environment or electronic properties (other than bond vibrational frequency).

| Property | Data | Note |

| Chemical Name | Benzyl- | Also: |

| CAS Number | 15185-02-1 | |

| Molecular Formula | ||

| Molecular Weight | 109.17 g/mol | Non-deuterated analog: 107.15 g/mol |

| Isotopic Purity | Typically | Critical for accurate KIE calculations |

| Appearance | Colorless to pale yellow liquid | Hygroscopic; absorbs |

| Boiling Point | 184-185 °C | Similar to non-deuterated benzylamine |

| Solubility | Water, Ethanol, DMSO, Chloroform |

Part 2: The Deuterium Advantage (Mechanistic Theory)

The Primary Kinetic Isotope Effect (KIE)

The utility of Benzyl-

-

Theory: If the cleavage of the benzylic C-H bond is the rate-determining step (RDS) in an enzymatic reaction (e.g., MAO-mediated oxidation), substituting H for D will significantly decrease the reaction rate (

). -

Interpretation:

- : Bond breaking is not rate-limiting (e.g., product release or substrate binding is the bottleneck).

- : Bond breaking is rate-limiting (Primary KIE). MAO-B oxidation of benzylamine typically yields a KIE of 6–14, confirming C-H cleavage as the RDS.[1]

Visualization: Kinetic Isotope Effect Mechanism

The following diagram illustrates the energetic difference in bond cleavage and the metabolic fate of the amine.

Caption: Comparative energy pathway showing the increased activation energy barrier for C-D bond cleavage (Primary KIE) during MAO-mediated oxidation.

Part 3: Synthetic Protocol (Expertise & Experience)

Objective: Synthesis of Benzyl-

Reagents

-

Benzonitrile (CAS 100-47-0)

-

Lithium Aluminum Deuteride (

) (98+ atom % D) -

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

) -

Sodium Sulfate (

) -

Rochelle’s Salt (Potassium sodium tartrate) or 15% NaOH (for Fieser workup)

Step-by-Step Methodology

-

Setup (Inert Atmosphere):

-

Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel.

-

Flush with Argon or Nitrogen. Note:

is pyrophoric; moisture exclusion is non-negotiable.

-

-

Reagent Preparation:

-

Suspend

(1.2 equivalents) in anhydrous THF at 0°C. -

Dissolve Benzonitrile (1.0 equivalent) in anhydrous THF.

-

-

Addition (Exotherm Control):

-

Add the Benzonitrile solution dropwise to the

suspension. -

Expert Insight: The reduction of nitriles is highly exothermic. Maintain temperature <10°C during addition to prevent side reactions (e.g., dimerization).

-

-

Reflux:

-

Once addition is complete, warm to room temperature, then reflux for 2–4 hours.

-

Monitor via TLC (disappearance of nitrile spot).

-

-

Quenching (Critical Step):

-

Cool to 0°C.[2]

-

Fieser Workup Method: For every

grams of- mL Water (slowly!)

- mL 15% Aqueous NaOH

- mL Water

-

Why this matters: This specific ratio converts the aluminum salts into a granular, white precipitate that is easy to filter, rather than a gelatinous emulsion that traps the product.

-

-

Isolation:

-

Filter the granular salts through a celite pad. Wash the pad with THF.

-

Dry the filtrate over anhydrous

.[2] -

Concentrate under reduced pressure (careful: benzylamine is somewhat volatile; do not use high vacuum for extended periods).

-

Synthesis Workflow Diagram

Caption: Optimized synthetic workflow utilizing Fieser quenching to maximize yield and purity.

Part 4: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the probe, the following analytical signatures must be verified.

Proton NMR ( H-NMR)

The absence of signals is as important as their presence.

-

Standard Benzylamine: Shows a singlet at

3.8–3.9 ppm corresponding to the benzylic -

Benzyl-

-d2-amine: This region ( -

Aromatic Region: Multiplets at

7.2–7.4 ppm (5H) remain unchanged. -

Amine Protons: Broad singlet at

1.5–2.0 ppm (

Mass Spectrometry (MS)

-

Method: ESI+ or GC-MS.

-

Observation:

-

Parent Ion (

): Shift from -

If using GC-MS (EI), look for the molecular ion

at 109 .

-

Calculation of Deuterium Incorporation

Part 5: Applications in Drug Development[3]

Monoamine Oxidase (MAO) Inhibition Studies

Benzyl-

-

Protocol: Incubate MAO-B with varying concentrations of benzylamine vs. benzyl-

-d2-amine. -

Measurement: Monitor the production of benzaldehyde (via UV absorbance at 250 nm) or hydrogen peroxide (Amplex Red assay).

-

Outcome: A significantly reduced

for the deuterated analog confirms C-H bond cleavage is rate-limiting.

Metabolic Stability Assays

In early discovery, if a lead compound contains a benzylic amine moiety, it is often a "soft spot" for rapid clearance.

-

Experiment: Synthesize the deuterated analog of the drug lead.

-

Microsomal Stability: Compare

of the proteo-drug vs. deutero-drug in liver microsomes. -

Result: An increase in half-life suggests that deuteration can improve PK properties (Deuterium Switch), potentially leading to a patentable "bio-better."

References

-

Edmondson, D. E., et al. (2009).[3] "Structure and Mechanism of Monoamine Oxidase." Current Medicinal Chemistry. Link

-

MacMillar, S., Edmondson, D. E., & Matsson, O. (2011).[4] "Nitrogen Kinetic Isotope Effects for the Monoamine Oxidase B-Catalyzed Oxidation of Benzylamine and

-d2-Benzylamine." Journal of the American Chemical Society.[4] Link -

Wiberg, K. B. (1955). "The Deuterium Isotope Effect." Chemical Reviews. Link

-

Sigma-Aldrich.

-d2."[5] Merck KGaA. Link -

Shao, L., et al. (2010). "Derivatives of Benzylamine as Quasisubstrates for Monoamine Oxidase A." Journal of Medicinal Chemistry. Link

Sources

- 1. 2H Kinetic Isotope Effects and pH Dependence of Catalysis as Mechanistic Probes of Rat Monoamine Oxidase A: Comparisons with the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrogen kinetic isotope effects for the monoamine oxidase B-catalyzed oxidation of benzylamine and (1,1-(2)H2)benzylamine: nitrogen rehybridization and CH bond cleavage are not concerted - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BENZYL-ALPHA,ALPHA-D2-AMINE | 15185-02-1 [sigmaaldrich.com]

The Deuterium Kinetic Isotope Effect: A Senior Application Scientist's Guide to its Role in Modern Drug Metabolism Studies

Foreword: Beyond the Isotope—A Paradigm Shift in Pharmacokinetics

For decades, the field of drug metabolism has been a complex dance of absorption, distribution, metabolism, and excretion (ADME). We, as scientists, have sought to choreograph this dance to maximize therapeutic efficacy while minimizing off-target effects. The introduction of deuterium into drug molecules is not merely a niche technique but a fundamental shift in how we can control and understand this intricate process. It represents a move from passive observation to active manipulation of metabolic pathways. This guide is crafted from the perspective of a seasoned application scientist, blending foundational theory with the practical, field-proven insights necessary for today's drug development professionals. We will not just list protocols; we will delve into the causality behind our experimental choices, ensuring that every step is part of a self-validating system of inquiry.

The Core Principle: Understanding the Deuterium Kinetic Isotope Effect (KIE)

At the heart of this methodology is the Deuterium Kinetic Isotope Effect (KIE), a phenomenon that arises from the fundamental physical differences between hydrogen (¹H) and its heavier, stable isotope, deuterium (²H). Deuterium possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to hydrogen.[1] This seemingly subtle change has profound implications for the strength of chemical bonds.

A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than an equivalent C-H bond.[2][3] In the context of drug metabolism, many Phase I reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-determining step in processes like hydroxylation and N/O-dealkylation.[4][5][6]

If a C-H bond at a site of metabolic activity is replaced with a C-D bond, and the cleavage of this bond is a rate-limiting step of the metabolic reaction, the reaction will proceed more slowly.[4][5] This slowing of the reaction rate is the KIE, and it provides a powerful tool to modulate a drug's pharmacokinetic profile.[1][6] The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) can range from 1 (no effect) to over 10, depending on the specific reaction and the degree to which C-H bond cleavage is rate-limiting.[2]

Strategic Application in Drug Development: From "Switch" to "De Novo"

The application of the KIE in drug development has evolved from modifying existing drugs to designing novel chemical entities with deuteration in mind from the outset.

The "Deuterium Switch": Enhancing Proven Therapeutics

The "deuterium switch" is a strategy where hydrogen atoms are selectively replaced with deuterium on an already approved drug to improve its ADME properties.[7] This approach is attractive because it builds upon a known pharmacological and toxicological profile, potentially reducing development risk and timelines.[7] A prime example is Deutetrabenazine (Austedo®) , the first deuterated drug to receive FDA approval.[3][7][8] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[3]

Tetrabenazine is rapidly metabolized at its two methoxy groups, leading to a short half-life and significant fluctuations in plasma concentrations, which can contribute to adverse neuropsychiatric effects.[7] By replacing the hydrogen atoms on these methoxy groups with deuterium (trideuteromethoxy groups), the rate of O-demethylation by CYP2D6 is significantly reduced.[7] This results in a longer half-life of the active metabolites, smoother plasma concentration profiles, and a more favorable tolerability profile, allowing for less frequent dosing.[7]

"De Novo" Design: Engineering Selectivity and Novelty

A more recent and sophisticated approach is the de novo design of deuterated drugs. Here, deuterium is incorporated during the initial stages of drug discovery to address specific medicinal chemistry challenges that might otherwise render a promising molecule unviable.[2][7] This strategy was validated with the FDA approval of Deucravacitinib (Sotyktu®) , a novel, allosteric inhibitor of tyrosine kinase 2 (TYK2) for the treatment of psoriasis.[2][8]

In the case of deucravacitinib, deuteration was not primarily used to extend half-life but to block the formation of a specific, non-selective metabolite.[2] This strategic placement of deuterium preserved the exquisite selectivity of the parent compound for TYK2 over other Janus kinase (JAK) family members, thereby avoiding the off-target effects associated with broader JAK inhibition.[2]

The Preclinical Evaluation Workflow: A Step-by-Step Guide

Evaluating the potential of a deuterated compound requires a systematic and rigorous preclinical workflow. The goal is to build a comprehensive data package that clearly demonstrates the therapeutic advantage conferred by deuteration.

Sources

- 1. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isotope.com [isotope.com]

- 8. clearsynthdiscovery.com [clearsynthdiscovery.com]

An In-depth Technical Guide to the Physical Properties of Benzyl-alpha,alpha-D2-amine

Introduction: The Significance of Isotopic Labeling in Benzylamine

Benzyl-alpha,alpha-D2-amine, a deuterated isotopologue of benzylamine, is a crucial tool for researchers in medicinal chemistry, pharmacology, and drug metabolism studies. The substitution of the two benzylic protons with deuterium atoms provides a subtle yet powerful modification that allows for the elucidation of reaction mechanisms, the study of kinetic isotope effects, and the alteration of metabolic pathways. Understanding the fundamental physical properties of this compound is paramount for its effective use in these applications, ensuring accurate dosing, predictable behavior in various solvent systems, and correct interpretation of analytical data.

Core Physical Properties

The introduction of deuterium at the benzylic position is expected to have a minor, yet measurable, impact on the bulk physical properties of benzylamine due to the small increase in molecular weight and subtle changes in intermolecular forces.[1][2][3][4][5] The following table summarizes the key physical properties, with values for non-deuterated benzylamine provided as a close approximation.

| Physical Property | Value (for Benzylamine) | Expected Effect of Deuteration |

| Molecular Formula | C₇H₇D₂N | - |

| Molecular Weight | 109.17 g/mol | Increased from 107.15 g/mol |

| Appearance | Clear, colorless to slightly yellow liquid | No significant change expected |

| Boiling Point | 184-185 °C | A slight increase is anticipated |

| Melting Point | 10 °C | A slight change is possible |

| Density | ~0.981 g/mL at 25 °C | A slight increase is expected |

| Refractive Index (n²⁰/D) | ~1.543 | A slight increase is possible |

Experimental Determination of Physical Properties

Accurate characterization of a research compound is the bedrock of reproducible science. The following sections detail robust protocols for determining the key physical properties of liquid amines like Benzyl-alpha,alpha-D2-amine.

Boiling Point Determination

The boiling point is a fundamental physical constant that is indicative of a substance's volatility and purity. For small-scale research applications, the micro-boiling point method is a practical and efficient technique.

-

Sample Preparation: A small amount of Benzyl-alpha,alpha-D2-amine (a few microliters) is introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube or a melting point apparatus with a boiling point function).

-

Heating: The heating bath is gradually heated.

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

-

Rationale: This method is advantageous for precious or limited-quantity samples. The principle relies on the vapor pressure of the liquid equaling the atmospheric pressure at its boiling point.

Caption: Protocol for Vibrational Density Measurement.

Refractive Index Measurement

The refractive index is a characteristic property of a substance and is a sensitive indicator of its purity. The Abbe refractometer is a standard instrument for this measurement. [6][7][8][9][10]

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water. [9]2. Sample Application: A few drops of Benzyl-alpha,alpha-D2-amine are placed on the surface of the measuring prism.

-

Prism Closure: The illuminating prism is closed and locked.

-

Measurement: While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Rationale: The Abbe refractometer operates on the principle of measuring the critical angle of total internal reflection of light as it passes from the prism of a high refractive index to the sample of a lower refractive index. [9]

Caption: Workflow for Refractive Index Measurement.

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule, confirming its structure and isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. For Benzyl-alpha,alpha-D2-amine, the most significant feature will be the absence of the benzylic proton signal.

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.

-

Amine Protons (-NH₂): A broad singlet that can vary in chemical shift depending on the solvent and concentration. This peak will disappear upon shaking the sample with D₂O.

-

Benzylic Protons (-CD₂-): The signal for the benzylic protons, typically found around δ 3.8 ppm in benzylamine, will be absent in the ¹H NMR spectrum of the deuterated compound.

-

Sample Preparation: Dissolve a small amount of Benzyl-alpha,alpha-D2-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The deuteration at the benzylic position will introduce a characteristic C-D stretching vibration.

-

N-H Stretching: Two bands in the region of 3300-3400 cm⁻¹ characteristic of a primary amine. [11]* C-H Aromatic Stretching: Bands above 3000 cm⁻¹.

-

C-D Stretching: The C-D stretching vibrations are expected to appear at a lower frequency than the corresponding C-H stretches, typically in the range of 2100-2250 cm⁻¹. This is a key diagnostic peak for confirming deuteration.

-

N-H Bending: A band around 1600 cm⁻¹.

-

C-N Stretching: A band in the region of 1020-1250 cm⁻¹.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. [12][13]2. Sample Application: Place a drop of Benzyl-alpha,alpha-D2-amine directly onto the ATR crystal. [12][13]3. Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Benzyl-alpha,alpha-D2-amine, the molecular ion peak will be shifted by +2 m/z units compared to benzylamine.

-

Molecular Ion (M⁺): A peak at m/z = 109, corresponding to the molecular weight of the deuterated compound. The molecular ion for non-deuterated benzylamine appears at m/z = 107. [14][15]* Fragmentation: The fragmentation pattern will be similar to that of benzylamine, with the major fragments also showing a +2 m/z shift if they retain the deuterated benzylic carbon.

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of Benzyl-alpha,alpha-D2-amine and detailed methodologies for their experimental determination. While specific experimental data for the deuterated compound are sparse in the literature, the well-established properties of benzylamine, coupled with a theoretical understanding of isotopic effects, provide a robust framework for its characterization. The protocols outlined herein are designed to be both scientifically rigorous and practically applicable, enabling researchers to confidently utilize this valuable isotopically labeled compound in their studies.

References

Sources

- 1. Non-Covalent Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 8. en.eeworld.com.cn [en.eeworld.com.cn]

- 9. hinotek.com [hinotek.com]

- 10. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 11. researchgate.net [researchgate.net]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Benzylamine(100-46-9) MS [m.chemicalbook.com]

- 15. Benzylamine [webbook.nist.gov]

Protocol for reductive deuteration of oximes to amines

Application Note: Protocol for Reductive Deuteration of Oximes to -Deuterated Amines

Executive Summary & Scientific Rationale

The incorporation of deuterium into pharmaceutical candidates is a pivotal strategy in modern drug development.[1] The "Deuterium Switch" exploits the Kinetic Isotope Effect (KIE), where the stronger C-D bond (compared to C-H) resists metabolic cleavage by Cytochrome P450 enzymes.

Primary amines are ubiquitous pharmacophores but are metabolically vulnerable at the

This guide details three distinct protocols for this transformation, selected based on chemoselectivity , isotopic purity , and operational safety .

Mechanism of Action

The transformation proceeds via two distinct mechanistic phases:

-

C=N Reduction: Hydride (or deuteride) attack on the imine carbon.

-

N-O Cleavage: Reductive hydrogenolysis of the N-O bond to yield the primary amine.

Note on Isotopic Exchange: This protocol focuses on Carbon-Deuteration (C-D) . While Nitrogen-Deuteration (N-D) occurs during reaction, N-D bonds are labile and will rapidly exchange with solvent protons (

Strategic Selection Guide

Choose the protocol that fits your substrate's stability and your available equipment.

Figure 1: Decision matrix for selecting the optimal reductive deuteration method.

Protocol A: High-Fidelity Reduction via Lithium Aluminum Deuteride (LAD)

Best For: Unhindered substrates lacking other reducible functional groups.

Mechanism: Nucleophilic attack of

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Oxime Substrate | 1.0 | Precursor |

| 3.0 - 4.0 | Deuteride Source | |

| THF (Anhydrous) | Solvent | 0.1 M Concentration |

| Rochelle's Salt (Sat. Aq.) | N/A | Quenching Agent |

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and N2 inlet.

-

Solubilization: Charge the RBF with

(powder) under nitrogen. Add anhydrous THF via syringe. Cool to 0°C.-

Expert Insight:

is often supplied in pellets. Crush rapidly in a mortar under inert atmosphere if possible, or allow longer dissolution times.

-

-

Addition: Dissolve the oxime in minimal THF. Add dropwise to the

suspension at 0°C. -

Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–12 hours. Monitor by TLC/LC-MS.

-

Endpoint: Disappearance of oxime. Note that the intermediate hydroxylamine may smear on TLC.

-

-

Fieser Quench (Critical): Cool to 0°C. Carefully add (per gram of LAD):

-

1 mL

(or -

1 mL 15% NaOH

-

3 mL

-

-

Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad. Dry filtrate over

and concentrate.

Protocol B: The "Magic Mix" – Sodium Borodeuteride / Nickel Chloride

Best For: Chemoselective reduction in the presence of esters/amides; avoiding high-pressure gas.

Mechanism: In situ generation of Nickel Boride (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Oxime Substrate | 1.0 | Precursor |

| 5.0 - 7.0 | Deuteride Source | |

| 1.0 - 2.0 | Catalyst Precursor | |

| MeOD (Methanol-d4) | Solvent | CRITICAL |

Critical Technical Note: The "Proton Leak"

Standard protocols use

-

Requirement: You must use Anhydrous

(or dry the hydrate in an oven >200°C) and MeOD .

Step-by-Step Methodology

-

Setup: Dry RBF with magnetic stir bar. Nitrogen atmosphere.

-

Solution A: Dissolve Oxime and anhydrous

in MeOD. Solution will be green/yellow. Cool to -30°C (dry ice/acetone bath).-

Why -30°C? The reaction is vigorously exothermic. Low temp prevents runaway and improves selectivity.

-

-

Addition: Add

solid in small portions over 30 minutes.-

Observation: The solution will turn black immediately (formation of colloidal Nickel Boride) with vigorous gas evolution.

-

-

Reaction: Allow to warm to room temperature naturally. Stir for 2–6 hours.

-

Quench: Add Acetone (1 mL) to quench excess borodeuteride.

-

Workup: Filter the black suspension through Celite. (Caution: Nickel boride can be pyrophoric when dry; keep the Celite pad wet). Dilute filtrate with water, extract with DCM or EtOAc.

Protocol C: Catalytic Transfer Deuteration (Pd/C)

Best For: Cleanest impurity profile; industrial scalability.

Reagents

-

Catalyst: 10% Pd/C (0.1 equiv by weight).

-

Deuterium Source: Deuterium Gas (

balloon) OR Ammonium Formate-d5. -

Solvent: MeOD or EtOD.

Methodology

-

Suspend Pd/C in MeOD under

. -

Add Oxime.

-

Option A (Gas): Purge with

balloon -

Option B (Transfer): Add Ammonium Formate-d5 (5 equiv). Reflux for 2h.

-

Filtration: Filter through Celite. Concentrate.

Quality Control & Validation

You must validate the Deuterium Incorporation Ratio (D%) .

Analytical Workflow

Figure 2: Analytical workflow for validating isotopic purity.

Interpretation Guide

-

NMR: Look for the disappearance of the signal corresponding to the

-

Calculation: Integrate the residual peak against a stable internal proton (e.g., aromatic ring). If the integral is 0.05 (relative to 1H), you have 95% D incorporation.

-

-

MS: Compare the parent ion (

) of the starting material vs. product. -

NMR: The

References

-

LAD Reduction Mechanism: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.

- Nickel Boride (Magic Mix)

-

Catalytic Transfer Deuteration: Abiraj, K., & Gowda, D. C. "Magnesium/Hydrazinium Monoformate: A Mild and Efficient System for the Reduction of Oximes to Amines." J. Chem. Res., 2003 .

-

General Deuteration Strategies: Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. "The Renaissance of H/D Exchange." Angew. Chem. Int. Ed., 2007 , 46, 7744.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Utility of Benzyl-α,α-D2-amine in Quantitative Mass Spectrometry: Advanced Protocols for Researchers

Abstract

This technical guide provides an in-depth exploration of the applications of Benzyl-α,α-D2-amine in modern mass spectrometry. This deuterated analogue of benzylamine serves a dual purpose: as a highly effective internal standard for the precise quantification of benzylamine and related primary amines, and as a stable-isotope labeling reagent for derivatization, enhancing the analytical performance of target molecules. We present detailed, field-proven protocols for researchers, scientists, and drug development professionals, focusing on the quantification of biogenic amines in complex matrices and the derivatization of small molecule therapeutics. The methodologies outlined herein are designed to be self-validating, ensuring scientific integrity and robust, reproducible results.

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, mass spectrometry (MS) is unparalleled in its sensitivity and specificity.[1] However, the accuracy of MS-based quantification is often challenged by experimental variables such as matrix effects, ionization suppression, and sample processing losses. The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analogue of the analyte, has become the gold standard for mitigating these issues.[2][3] Benzyl-α,α-D2-amine, with its two deuterium atoms at the alpha position, is an exemplary SIL-IS. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, benzylamine, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2][3] This proportional behavior allows for reliable correction of analytical variability, leading to highly accurate and precise quantification.

Beyond its role as an internal standard, the primary amine functionality of Benzyl-α,α-D2-amine allows it to be used as a derivatizing agent. Derivatization is a chemical modification technique employed to improve the analytical characteristics of a compound, such as enhancing its chromatographic retention, improving its ionization efficiency, and directing its fragmentation in the mass spectrometer. When Benzyl-α,α-D2-amine is used for derivatization, it introduces a deuterium label into the target analyte, enabling stable isotope dilution analysis even for compounds that do not have a readily available deuterated analogue.

This guide will detail two primary applications of Benzyl-α,α-D2-amine in mass spectrometry, complete with step-by-step protocols and the scientific rationale behind the experimental choices.

Part 1: Benzyl-α,α-D2-amine as an Internal Standard for the Quantification of Benzylamine

Benzylamine is a biogenic amine found in various food products and biological systems. Its accurate quantification is crucial for food quality control and in certain toxicological and metabolic studies. The following protocol details a robust LC-MS/MS method for the quantification of benzylamine in a food matrix, using Benzyl-α,α-D2-amine as the internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this application lies in the principle of IDMS. A known amount of Benzyl-α,α-D2-amine (the internal standard) is added to the sample at the earliest stage of preparation. The mass spectrometer distinguishes between the native benzylamine and the deuterated standard based on their mass-to-charge (m/z) ratio. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out variations in sample preparation and instrument response.

Experimental Workflow: Quantification of Benzylamine

Caption: Workflow for Benzylamine Quantification.

Detailed Protocol: Quantification of Benzylamine in a Food Matrix

1. Materials and Reagents

-

Benzylamine hydrochloride (analytical standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ethyl acetate

-

Sodium carbonate

-

Deionized water

2. Standard Solution Preparation

-

Benzylamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of benzylamine hydrochloride in 10 mL of methanol.

-

Benzyl-α,α-D2-amine (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Benzyl-α,α-D2-amine in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the benzylamine stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Benzyl-α,α-D2-amine stock solution with methanol:water (1:1, v/v).

3. Sample Preparation

-

Homogenization: Homogenize 5 g of the food sample with 10 mL of deionized water.

-

Spiking: To a 1 mL aliquot of the homogenate, add 50 µL of the 100 ng/mL internal standard working solution.

-

Basification: Add 200 µL of 1 M sodium carbonate solution to adjust the pH to >10. This ensures benzylamine is in its free base form for efficient extraction.

-

Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

4. LC-MS/MS Parameters

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II LC or equivalent |

| Column | Waters Acquity UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

| Capillary Voltage | 3500 V |

5. Multiple Reaction Monitoring (MRM) Transitions

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay.[7] Based on the known fragmentation of benzylamine, the following transitions are proposed.[8][9][10][11]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| Benzylamine | 108.1 | 91.1 | 15 | Loss of ammonia (NH₃) from the protonated molecule [M+H]⁺ |

| 108.1 | 77.1 | 25 | Further fragmentation of the benzyl cation to the phenyl cation | |

| Benzyl-α,α-D2-amine | 110.1 | 93.1 | 15 | Loss of ammonia (NH₃) from the deuterated protonated molecule [M+H]⁺ |

| 110.1 | 79.1 | 25 | Further fragmentation of the deuterated benzyl cation |

Note: Collision energies should be optimized for the specific instrument used.[3][12][13][14]

6. Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability.[15][16][17][18] Key validation parameters include:

-

Linearity: Assess the linear relationship between the analyte concentration and the instrument response over the desired concentration range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

-

Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte.[5]

-

Recovery: Determine the efficiency of the extraction procedure.

-

Stability: Assess the stability of the analyte in the matrix under different storage conditions.

Part 2: Benzyl-α,α-D2-amine as a Derivatizing Agent for Primary Amines

For analytes that are highly polar, exhibit poor chromatographic retention, or have low ionization efficiency, derivatization can significantly improve their analytical performance. Benzylamine can be used to derivatize various functional groups.[19][20] By using Benzyl-α,α-D2-amine, a known number of deuterium atoms are introduced into the analyte, allowing for the creation of an in-situ heavy-labeled version for relative quantification or for use in stable isotope dilution assays if a corresponding non-deuterated derivatizing agent is used in parallel.

This protocol describes a general procedure for the derivatization of a primary amine-containing drug molecule with Benzyl-α,α-D2-amine.

Experimental Workflow: Derivatization of a Primary Amine

Caption: Workflow for Derivatization.

Detailed Protocol: Derivatization of a Primary Amine-Containing Drug

1. Materials and Reagents

-

Primary amine-containing drug (analyte)

-

Benzyl-α,α-D2-amine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Dimethylformamide (DMF, anhydrous)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

2. Derivatization Procedure

-

Analyte Preparation: Dissolve the primary amine-containing drug in anhydrous DMF to a concentration of 1 mg/mL.

-

Reagent Preparation: In a separate vial, dissolve Benzyl-α,α-D2-amine (1.2 equivalents) and DCC (1.5 equivalents) in anhydrous DMF.

-

Reaction: Add the reagent solution to the analyte solution. The reaction can be gently heated (e.g., 60°C) for 1-2 hours to promote the formation of the amide bond. The progress of the reaction can be monitored by LC-MS.

-

Quenching: After the reaction is complete, quench any remaining coupling agent by adding a small amount of water.

-

Sample Cleanup (if necessary): Depending on the complexity of the reaction mixture, a solid-phase extraction (SPE) step may be necessary to remove excess reagents and byproducts.

-

Dilution: Dilute the final reaction mixture with the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The LC-MS/MS conditions will need to be optimized for the specific derivatized analyte. The increased hydrophobicity of the benzyl-derivatized analyte will likely lead to better retention on a reversed-phase column. The MRM transitions will be specific to the derivatized product. The precursor ion will be the [M+H]⁺ of the derivatized analyte, and the product ions will be characteristic fragments. A common fragmentation pathway for such derivatives is the cleavage of the newly formed amide bond or fragmentation of the benzyl group.

Conclusion and Future Perspectives

Benzyl-α,α-D2-amine is a versatile and powerful tool in the field of quantitative mass spectrometry. Its application as a deuterated internal standard ensures the accuracy and precision of analytical methods for benzylamine and related compounds. Furthermore, its use as a derivatizing agent opens up possibilities for the sensitive analysis of a wide range of primary amine-containing molecules. The protocols detailed in this guide provide a solid foundation for researchers to implement these advanced analytical strategies in their own laboratories. As the demand for highly accurate and sensitive quantitative methods continues to grow, the dual utility of reagents like Benzyl-α,α-D2-amine will undoubtedly play an increasingly important role in drug development, food safety, and clinical research.

References

-

Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-204. [Link]

-

Chen, X., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Analytica Chimica Acta, 693(1-2), 79-85. [Link]

-

Côté, L., & Deckers, C. (2016). Plasma Catecholamines by LC/MS/MS. Agilent Technologies Application Note. [Link]

-

D'Avolio, A., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 14(11), 2485. [Link]

-

Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 14(5), 469-81. [Link]

- Gauglitz, G., & Vo-Dinh, T. (Eds.). (2015). Handbook of Spectroscopy. Wiley-VCH.

-

Guedes-Alonso, R., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(7), 2845-56. [Link]

-

Heg G. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Chemistry. [Link]

-

MassBank of North America. (2016). Benzylamine; LC-ESI-QFT; MS2. [Link]

-

Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies Technical Overview. [Link]

- McNaught, A. D., & Wilkinson, A. (1997).

-

Minkler, P. E., et al. (2018). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 29(1), 159-163. [Link]

-

NIST. (n.d.). Benzylamine. NIST Chemistry WebBook. [Link]

-

Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

ResearchGate. (2015). How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

Singh, G., et al. (2017). Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 31(13), 1115-1124. [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Cherniy, S., Gureeva, S., & Georgiyants, V. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(1), 1-8. [Link]

-

Kuster, M., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(7), 2845-56. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Wang, S., et al. (2011). Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine. Analytical Chemistry, 83(15), 5995-6001. [Link]

-

Waters Corporation. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. [Link]

- Weng, N., & Kang, L. (2014). Bioanalytical Sample Preparation. In Sample Preparation in LC-MS Bioanalysis. John Wiley & Sons.

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. A Reliable Method Based on Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Quantification of Neurotransmitters in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BENZYL-ALPHA,ALPHA-D2-AMINE | 15185-02-1 [sigmaaldrich.com]

- 5. Benzyl-alpha,alpha-d2-amine | LGC Standards [lgcstandards.com]

- 6. Benzyl-alpha,alpha-d2-amine | LGC Standards [lgcstandards.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. massbank.eu [massbank.eu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. vliz.be [vliz.be]

- 17. eurachem.org [eurachem.org]

- 18. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium Labeling for Tracking Metabolic Pathways: A Technical Guide

Abstract

This application note details the strategic implementation of deuterium (

Strategic Tracer Selection: The "Deuterium Logic"

The success of a deuterium labeling experiment hinges on the specific position of the label. Hydrogen atoms are not metabolically equivalent; their fate depends on the enzymatic cleavage specific to their position.

Fluxomics vs. DMPK: Divergent Goals

-

Metabolic Flux Analysis (MFA): The goal is to trace pathway activity without altering it.

-

Requirement: Select tracers with minimal KIE or place labels on positions not involved in rate-determining steps.

-

Example: Using

-glucose to measure lipid synthesis rates via acetyl-CoA incorporation.

-

-

DMPK (Drug Design): The goal is often to stabilize a molecule.

-

Requirement: Place deuterium at the site of metabolic attack (e.g., CYP450 hydroxylation sites) to induce a maximal KIE , slowing clearance (the "Deuterium Switch").

-

Tracer Selection Matrix

| Tracer | Label Position | Target Pathway / Application | Key Mechanistic Insight |

| Carbon-3 | Glycolysis / TCA | Label is lost to water at Triose Phosphate Isomerase step; useful for quantifying glycolysis vs. oxidative phosphorylation. | |

| Carbon-1 | Pentose Phosphate Pathway (PPP) | Label is transferred to NADP+ to form NADPD at Glucose-6-Phosphate Dehydrogenase. Tracks NADPH production. | |

| Solvent | De novo Lipogenesis / Protein Turnover | Universal label. Deuterium from water incorporates into C-H bonds during synthesis. Gold standard for long-term turnover studies. | |

| Deuterated Drugs | Labile Sites | CYP450 Metabolism | Probes "Metabolic Switching." If |

Experimental Workflow: Self-Validating Protocols

Pre-Experimental Considerations

-

Exchangeable Protons: Deuterium on heteroatoms (-OH, -NH, -SH) exchanges rapidly with solvent water. Only C-D bonds are biologically stable for tracking.

-

Toxicity: Mammalian cells tolerate up to 20-30%

enrichment. Higher concentrations can arrest mitosis.

Protocol: In Vitro Metabolic Tracing (Adherent Cells)

Reagents:

-

Labeling Media: Glucose-free DMEM supplemented with 10 mM

-Glucose.[1] -

Quenching Solution: 80% Methanol (HPLC Grade), pre-chilled to -80°C.

Step-by-Step Methodology:

-

Steady-State Equilibration:

-

Seed cells (e.g., HEK293, HepG2) in 6-well plates.

-

Grow to 70% confluence in standard media.

-

-

Pulse Labeling (Time

):-

Aspirate standard media.[1] Wash 2x with PBS (37°C).

-

Add Labeling Media immediately.

-

Validation Check: Retain an aliquot of Labeling Media to verify initial enrichment via MS.

-

-

Metabolic Quenching (Critical Step):

-

At time

(e.g., 1h, 6h, 24h), aspirate media rapidly. -

Immediately add 1 mL of -80°C 80% Methanol .

-

Why: This instantly denatures enzymes, preventing "metabolic lag" where metabolism continues during harvesting.

-

-

Extraction:

-

Incubate plates on dry ice for 15 min.

-

Scrape cells into the methanol solution. Transfer to microcentrifuge tubes.

-

Vortex (1 min) and Centrifuge (15,000 x g, 10 min, 4°C).

-

-

Sample Prep:

-

Transfer supernatant to a new glass vial.

-

Dry under Nitrogen stream (avoid heat > 30°C to prevent degradation).

-

Reconstitute in 100

L LC-MS mobile phase (e.g., 95:5 Water:Acetonitrile).

-

Visualizing the Workflow

Figure 1: End-to-end workflow for stable isotope tracing, emphasizing the critical quenching step to arrest metabolic activity.

Analytical Detection: Mass Spectrometry

The Mass Shift Logic

Deuterium (

-

M+0: Unlabeled metabolite.

-

M+1: Metabolite with one deuterium.

-

M+n: Metabolite with n deuteriums.

Analytical Challenges & Solutions

-

Chromatographic Isotope Effect: Deuterated compounds often elute slightly earlier than non-deuterated analogs in Reverse Phase LC due to slightly lower lipophilicity.

-

Solution: Integrate peaks carefully; do not assume identical retention times for heavy/light isotopologues.

-

-

H/D Exchange (Back-Exchange): Labile deuteriums (N-D, O-D) will swap back to H in aqueous LC solvents.

-

Solution: Focus analysis only on Carbon-bound deuterium (C-D). If analyzing labile sites, use aprotic solvents or online H/D exchange MS.

-

Data Analysis: Mass Isotopomer Distribution (MIDA)

Raw MS data must be corrected before flux interpretation.[2] The measured intensity of an isotopologue (

Correction Logic

You must subtract the "natural abundance" background to isolate the tracer-derived enrichment.

Visualization: The Fate of Deuterium in Glycolysis

Figure 2: Differential fate of the deuterium label from [1-2H]-Glucose. In the Pentose Phosphate Pathway, the label is transferred to the cofactor NADPH, whereas in glycolysis, it remains on the carbon backbone.

Case Study: Deuterium Kinetic Isotope Effect (KIE) in Drug Development[3][4][5]

Concept

The C-D bond is shorter and stronger (approx. 6-10 times stronger) than the C-H bond. Breaking a C-D bond requires more activation energy.[3]

Application: Stabilizing a CYP450 Substrate

If a drug is rapidly cleared via oxidative dealkylation (e.g., N-methyl group removal), replacing the methyl hydrogens (

Experimental Setup for KIE Determination:

-

Incubation: Incubate Substrate-H (light) and Substrate-D (heavy) separately with liver microsomes.

-

Sampling: Take aliquots at 0, 5, 15, 30 min.

-

Calculation: Plot

vs. Time. The slope is -

KIE Calculation:

-

If

: The C-H bond break is rate-limiting (Deuteration will likely improve PK).[4] -

If

: The bond break is not rate-limiting (Deuteration will not improve PK).

-

Figure 3: Mechanism of the Deuterium Kinetic Isotope Effect (KIE). The stronger C-D bond resists enzymatic cleavage, slowing metabolite formation.

References

-

Antoniewicz, M. R. (2015).[5] Methods for 13C-metabolic flux analysis. Nature Protocols. [Link]

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. [Link]

-

Lewis, C. A., et al. (2014). Tracing compartmentalized NADPH metabolism in the cytosol and mitochondria of mammalian cells. Molecular Cell. [Link]

-

Hiller, K., et al. (2013). NTFD--a stand-alone application for the non-targeted detection of stable isotope-labeled compounds in GC/MS data. Bioinformatics. [Link]

-

FDA Guidance. (2017). Deutetrabenazine: Approval Package. U.S. Food and Drug Administration. [Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

Application Note: Strategic Deuteration of Amines Using D2O

Methods for Late-Stage H/D Exchange and De Novo Asymmetric Synthesis

Executive Summary

The incorporation of deuterium into amine pharmacophores is a critical strategy in modern drug development to mitigate metabolic clearance (via the Kinetic Isotope Effect) and improve pharmacokinetic profiles. While D2 gas and deuterated hydride reagents (e.g., NaBD4) are traditional sources, Deuterium Oxide (D2O) represents the most cost-effective, scalable, and atom-economical source of deuterium.

This guide details three validated protocols for utilizing D2O to install deuterium at the

Strategic Selection Guide

Choosing the correct deuteration method depends on the substrate stage (building block vs. final API) and stereochemical requirements.

Figure 1: Decision matrix for selecting the optimal D2O-based deuteration protocol.

Method A: Ruthenium-Catalyzed -C-H Deuteration

Best For: Late-stage functionalization of existing drugs; converting non-deuterated APIs to deuterated analogs.

Mechanism of Action

This method utilizes a "Borrowing Hydrogen" mechanism.[1] A Ruthenium catalyst (typically Shvo’s catalyst or a Ru-p-cymene complex) reversibly dehydrogenates the amine to an imine intermediate. In the presence of D2O, the Ru-hydride species undergoes H/D exchange with the solvent.[2][3][4] The deuterated catalyst then re-hydrogenates (transfers deuterium to) the imine, installing deuterium specifically at the

Protocol: Ru-Catalyzed Exchange

Reagents:

-

Substrate: Primary or Secondary Amine (1.0 equiv)

-

Catalyst: [Ru(p-cymene)Cl2]2 (2.5 mol%)

-

Solvent: D2O (99.9% D)

-

Additive: 2,6-Lutidine (optional, prevents catalyst poisoning by acidic impurities)

Step-by-Step Workflow:

-

Preparation: In a glovebox or under Argon, charge a microwave-safe vial with the amine substrate (0.5 mmol) and [Ru(p-cymene)Cl2]2 (7.6 mg, 0.0125 mmol).

-

Solvation: Add D2O (2.0 mL). If the substrate is insoluble in pure D2O, use a biphasic system with Toluene-d8 or TFE-d3 (2,2,2-trifluoroethanol-d3) to improve solubility without introducing exchangeable protons.

-

Reaction: Seal the vial and heat to 150°C for 12–24 hours.

-

Note: Microwave heating (300W) often accelerates this to 1–2 hours.

-

-

Workup (Critical):

-

Cool to room temperature.

-

Extract with EtOAc (3 x 5 mL).

-

Do NOT wash with water immediately if the amine N-D bond is the target. However, for C-D synthesis, wash with H2O buffer (pH 7) to back-exchange the N-D to N-H, leaving the stable C-D bond intact.

-

-

Purification: Dry organic layer over Na2SO4 and concentrate. Purify via silica flash chromatography.

Self-Validating Checkpoint:

-

Before Workup: Aliquot 50 µL of the reaction mixture into an NMR tube. Analyze via 1H NMR . The signal for the

-protons (typically

Method B: Biocatalytic Asymmetric Deuteration

Best For: De novo synthesis of chiral amines with high enantiomeric excess (>99% ee) and high deuterium incorporation.

Mechanism of Action

Transaminases (TAs) use Pyridoxal-5'-phosphate (PLP) to transfer an amino group from a donor (e.g., Alanine) to a ketone acceptor.[5] The chirality is determined during the protonation of the quinonoid intermediate. By conducting this reaction in D2O, the enzyme incorporates a Deuteron (D+) instead of a Proton (H+), creating a chiral C-D center.

Figure 2: Biocatalytic pathway for asymmetric amine deuteration.

Protocol: Transaminase-Mediated Synthesis

Reagents:

-

Ketone Substrate (50 mg)

-

Amine Donor: L-Alanine-d4 (or isopropylamine if using specific TAs)

-

Enzyme:

-Transaminase (e.g., Codexis or in-house variants) -

Cofactor: PLP (1 mM)

-

Buffer: Phosphate Buffer in D2O (pD 7.4)

Buffer Preparation (The pD Rule):

When measuring pH in D2O using a standard glass electrode, the reading is lower than the actual pD.

Step-by-Step Workflow:

-

Buffer Setup: Dissolve potassium phosphate (100 mM) in D2O. Adjust pD to 7.5 (meter reading 7.1). Add PLP (1 mM).

-

Substrate Addition: Add the ketone substrate (10–50 mM final conc). Add amine donor (5–10 equivalents).

-

Tip: Using deuterated amine donors (e.g., Isopropylamine-d7) prevents dilution of the deuterium pool, though D2O solvent exchange is usually sufficient for the

-position.

-

-

Enzyme Initiation: Add Transaminase lyophilized powder (2–5 mg/mL).

-

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

Quench & Workup:

-

Basify to pD > 10 using 1M NaOD.

-

Extract with MTBE or DCM.

-

Evaporate solvent to yield the free base amine.

-

Data Interpretation:

-

Chiral HPLC: Verify enantiomeric excess (ee).

-

MS: Check the mass shift (+1 Da per D).

-

1H NMR: Confirm loss of the

-proton signal.

Analytical Validation & QC

To ensure scientific integrity, synthesized compounds must undergo rigorous isotopic analysis.

| Method | Purpose | Key Observation |

| 1H NMR | Quantify % D incorporation | Integration of |

| 2H NMR | Confirm Regioselectivity | Appearance of broad singlet at the chemical shift of the replaced proton. |

| HRMS | Isotopologue Distribution | Calculate ratio of D0, D1, D2 species. |

Back-Exchange Warning: N-D bonds are labile. Upon exposure to ambient moisture or aqueous workup (H2O), N-D will rapidly revert to N-H. This is expected. The value of these protocols is the stable C-D bond formation. If N-D is required for the final application, the final step must be a D2O wash followed by lyophilization.

References

-

Ruthenium-C

-Deuteration of Amines Using D2O Source: Chatterjee, B., et al. Organic Letters (2016).[6] Context: Primary protocol for Method A, demonstrating the borrowing hydrogen mechanism. -

Stereoretentive Deuter

-Chiral Amines with D2O Source: Neely, J. M., & Rovis, T. Journal of the American Chemical Society (2016). Context: Advanced Ru-catalysis for maintaining chirality during exchange.[4] -

Biocatalytic Reductive Amination and Deuteration Source: Ryan, J., et al. Angewandte Chemie (2021). Context: Protocol for Method B, detailing the use of transaminases in D2O.

-

pH Dependence of Hydrogen-Deuterium Exchange Source: Englander, S. W., et al. Methods in Enzymology. Context: Theoretical grounding for pD adjustments in biocatalysis.

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Source: Fodor, C., et al. Molecules (2022). Context: Alternative reductive method generating D2 gas in situ.

Sources

- 1. Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Stereoretentive Deuteration of α-Chiral Amines with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 5. To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective α-Deuteration of Amines and Amino Acids Using D2O [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Selective Deuterium Incorporation

Topic: Challenges in Selective Deuterium Incorporation

Role: Senior Application Scientist Status: Online | Ticket Priority: High

Introduction

Welcome to the Advanced Isotope Labeling Support Center. As researchers, we understand that selective deuteration is not merely about "swapping H for D." It is a battle against thermodynamics, scrambling, and metabolic fidelity. Whether you are engineering a Deuterium Kinetic Isotope Effect (DKIE) to improve the half-life of a clinical candidate (e.g., deutetrabenazine) or synthesizing an internal standard for LC-MS, the precision of your label is paramount.

This guide addresses the three most critical failure modes reported by our users: Regiochemical Scrambling , Incomplete Incorporation , and Analytical Mismatches .

Module 1: Metal-Catalyzed Hydrogen Isotope Exchange (HIE)

Primary Issue: Loss of Regioselectivity and "Washout"

Q1: My Iridium-catalyzed exchange worked on the test substrate but is showing <10% D incorporation on my API. Why?

Diagnosis: This is likely a Directing Group (DG) Mismatch or Steric Inhibition . Standard Crabtree-type or Kerr’s catalysts rely on coordination to a Lewis-basic site (carbonyl, pyridine, etc.) to direct the metal to the ortho-position. If your API has multiple competing Lewis bases or if the target C-H bond is sterically crowded, the catalyst will fail to engage.

Troubleshooting Protocol:

-

Check the DG Strength: Pyridines and ketones are strong directors. Esters and amides are weaker. If your molecule has both, the catalyst is likely sequestered at the stronger binding site, deuterating the wrong position.

-

Steric Screening: Switch from bulky phosphine ligands (e.g., PCy3) to smaller, more electron-rich ligands or N-heterocyclic carbenes (NHC) to permit closer approach to hindered sites.

-

The "Cod" Poisoning Effect: If you are using a pre-catalyst like [Ir(cod)(IMes)(PPh3)]PF6, the cyclooctadiene (cod) ligand must be hydrogenated off to activate the catalyst.

-

Action: Ensure you bubble H2 (gas) through the solution before introducing D2 gas, or use a pre-activated catalyst.

-

Q2: I achieved high incorporation (95% D), but the deuterium "washed out" during silica column purification. What happened?

Diagnosis: You have encountered Acid-Catalyzed Back-Exchange . Many C-D bonds, particularly those alpha to carbonyls or on electron-rich heterocycles (indoles, phenols), are labile. Silica gel is slightly acidic (pH 4-5). As the compound moves down the column, trace water on the silica acts as a proton source, exchanging D back to H.

Corrective Workflow:

-

Pre-treat Silica: Slurry your silica in 1% Et3N/Hexanes to neutralize acidic sites before loading your sample.

-

Aprotic Workup: Avoid aqueous acid workups. Quench reactions with D2O or MeOD instead of H2O.

-

Rapid Filtration: If possible, skip the column. Filter the catalyst through a pad of Celite/basic alumina and recrystallize.

Visualization: HIE Decision Logic

Figure 1: Decision matrix for selecting the appropriate H/D exchange method based on substrate properties.

Module 2: De Novo Synthesis & Reductive Deuteration

Primary Issue: Chemoselectivity and Reagent Handling

Q3: I am using LiAlD4 to reduce an ester to a deuterated alcohol, but I am seeing over-reduction of a nearby nitrile. How do I stop this?

Diagnosis: LiAlD4 is a "sledgehammer" reagent. It is too reactive for chemoselective transformations on complex scaffolds.

Alternative Protocol (The "Surgical" Approach): Instead of LiAlD4, use NaBD4 with additives or LAD (Lithium Aluminum Deuteride) at controlled temps .

-

Switch Reagent: Use NaBD4 + LiCl in THF. This generates LiBD4 in situ, which is milder than LiAlD4 but strong enough for esters, often sparing nitriles at 0°C.

-

Stoichiometry Check: Ensure you are using exactly 0.25–0.5 equivalents of excess, not a large fold excess.

-

Inverse Addition: Add the hydride solution to the substrate solution dropwise at -78°C. This keeps the local concentration of hydride low relative to the substrate.

Q4: My deuterated methyl iodide (CD3I) alkylation yields are low, and the reagent seems to degrade.

Diagnosis: CD3I is volatile and light-sensitive. If your bottle is old or has been stored in light, it has likely decomposed to I2 (visible as purple discoloration), which inhibits the reaction.

Handling SOP:

-

Copper Stabilization: Store CD3I over a few strands of copper wire to scavenge free iodine.

-

Cold Trapping: Because CD3I is expensive, do not run the reaction in an open flask. Use a sealed tube or a cold-finger condenser (-78°C) to prevent the reagent from evaporating before it reacts.

Module 3: Analytical Verification (QC)

Primary Issue: Discrepancy between NMR and MS data

Q5: Mass Spec (LC-MS) shows 99% incorporation, but 1H NMR shows ~90%. Which is right?

Answer: Trust the NMR . Mass Spectrometry (ESI-MS) often overestimates deuterium incorporation due to "Isotope Scrambling in the Source." The high voltage and heat in the ESI source can cause H/D exchange with residual moisture in the gas phase or solvent lines.

Validation Protocol:

-